

Application Notes: Cloning and Expression of 3-Oxoadipyl-CoA Pathway Genes

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Compound of Interest

Compound Name: 3-oxoadipyl-CoA
Cat. No.: B1242118

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Introduction

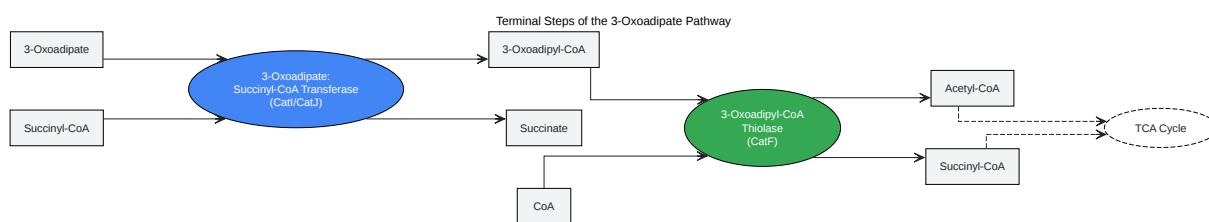
The 3-oxoadipate pathway is a critical metabolic route in various bacteria and fungi for the catabolism of aromatic compounds, such as benzoate and protocatechuate, converting them into intermediates of the tricarboxylic acid (TCA) cycle.^[1] The final steps of this pathway are catalyzed by two key enzymes: 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6) and **3-oxoadipyl-CoA thiolase** (EC 2.3.1.174).^{[1][2][3]} These enzymes are essential for funneling carbon from aromatic pollutants into central metabolism, making them significant targets for bioremediation and metabolic engineering applications.

3-Oxoadipate:succinyl-CoA transferase catalyzes the conversion of 3-oxoadipate and succinyl-CoA to **3-oxoadipyl-CoA** and succinate.^[2] In *Pseudomonas* sp. strain B13, this enzyme is a heterodimer composed of subunits encoded by the *catI* and *catJ* genes.^[1] Subsequently, **3-oxoadipyl-CoA thiolase**, encoded by the *catF* gene, catalyzes the thiolytic cleavage of **3-oxoadipyl-CoA** into acetyl-CoA and succinyl-CoA, which can then enter the TCA cycle.^{[1][3]} The genes encoding these enzymes are often organized in an operon, allowing for coordinated regulation of the pathway.^[1]

This document provides detailed protocols for the cloning and heterologous expression of the *catI*, *catJ*, and *catF* genes from *Pseudomonas* sp. strain B13 in *Escherichia coli*, a common host for recombinant protein production.^[1]

3-Oxoadipyl-CoA Pathway Overview

The terminal reactions of the 3-oxoadipate pathway ensure the conversion of the C6 dicarboxylate intermediate into central metabolites. The pathway is highly induced in the presence of aromatic substrates like benzoate or 3-chlorobenzoate.[4]



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Caption: Key enzymatic steps in the **3-oxoadipyl-CoA** pathway.

Quantitative Data Summary

The expression of the 3-oxoadipate pathway enzymes is highly regulated by the available carbon source.[4] The specific activities of key enzymes in *Pseudomonas* sp. strain B13 crude extracts are presented below, demonstrating induction by benzoate and 3-chlorobenzoate.[4]

Table 1: Specific Enzyme Activities in *Pseudomonas* sp. strain B13[4]

Enzyme	Specific Activity (U/g of protein) in cells grown with:		---		---	:	---		---	:	---	
Acetate	Benzoate	3-Chlorobenzoate		3-Oxoadipate:succinyl-CoA transferase	<1	156		113		3-Oxoadipyl-CoA thiolase	na	324
				3-Oxoadipate enol-lactone hydrolase	370		160	280	na:	no activity detected.		

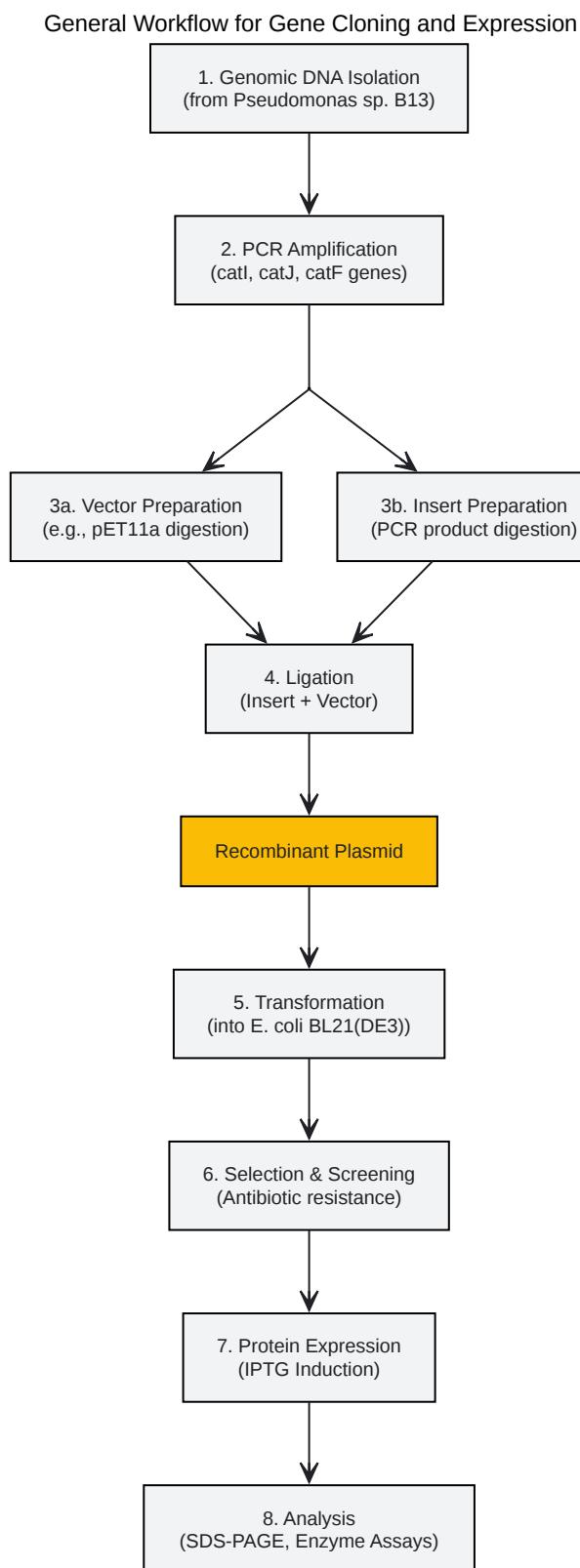
Following purification from 3-chlorobenzoate-grown cells, the biochemical properties of **3-oxoadipyl-CoA thiolase (catF)** were characterized.[4]

Table 2: Biochemical Properties of Purified **3-Oxoacidyl-CoA Thiolase**[4]

Property	Value
Native Molecular Mass	162,000 \pm 5,000 Da
Subunit Molecular Mass	42,000 Da
Quaternary Structure	Tetramer (A ₄)
pH Optimum	7.8
K _m for 3-Oxoacidyl-CoA	0.15 mM
K _m for CoA	0.01 mM

Protocols: Cloning and Expression Workflow

This section provides detailed protocols for the cloning of catI, catJ, and catF genes into an expression vector and their subsequent expression in *E. coli*.



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Caption: A typical workflow for cloning and expressing target genes.

Protocol 1: Gene Cloning

This protocol details the steps for amplifying the target genes and ligating them into an expression vector.

1. Materials:

- *Pseudomonas* sp. strain B13 (for genomic DNA)
- Genomic DNA isolation kit
- High-fidelity DNA polymerase
- Gene-specific primers for *catI*, *catJ*, and *catF* (with appropriate restriction sites)
- pET11a expression vector
- Restriction enzymes (corresponding to primer sites)
- T4 DNA Ligase
- DH5 α competent *E. coli* cells
- LB medium and agar plates with ampicillin (100 μ g/ml)

2. Method:

- Genomic DNA Isolation: Isolate high-quality genomic DNA from an overnight culture of *Pseudomonas* sp. strain B13 according to the manufacturer's protocol of your chosen kit.[\[1\]](#)
- PCR Amplification:
 - Perform PCR to amplify the target genes (*catI*, *catJ*, *catF*) using the isolated genomic DNA as a template.[\[1\]](#)[\[5\]](#)
 - Design primers to include restriction sites compatible with the multiple cloning site (MCS) of the pET11a vector.[\[6\]](#)[\[7\]](#)
 - Verify the size and purity of the PCR products using DNA gel electrophoresis.[\[5\]](#)

- Restriction Digestion:
 - Digest the purified PCR products and the pET11a vector with the selected restriction enzymes.^[7] A double digest is recommended for directional cloning.^[7]
 - Purify the digested vector and insert fragments from an agarose gel.
- Ligation:
 - Set up a ligation reaction using T4 DNA Ligase to insert the digested gene fragments into the prepared pET11a vector.^[6] The catI and catJ genes can be ligated together to ensure co-expression of the transferase subunits.^[1]
 - Incubate as recommended by the ligase manufacturer.
- Transformation into E. coli DH5 α :
 - Transform the ligation mixture into chemically competent E. coli DH5 α cells (a strain suitable for cloning and plasmid propagation).^[8]
 - Plate the transformed cells on LB agar plates containing 100 μ g/ml ampicillin and incubate overnight at 37°C.
- Colony Screening and Plasmid Verification:
 - Select several colonies and grow them in liquid LB medium with ampicillin.
 - Isolate the plasmid DNA using a miniprep kit.
 - Verify the presence and orientation of the insert by restriction digestion analysis and DNA sequencing.^[9]

Protocol 2: Protein Expression and Analysis

This protocol outlines the procedure for expressing the cloned genes in an appropriate E. coli strain and verifying the protein production.

1. Materials:

- Verified recombinant plasmid (e.g., pET11a-catIJF)
- BL21(DE3)pLysS competent E. coli cells[[1](#)]
- LB medium with ampicillin (50 µg/ml) and chloramphenicol (30 µg/ml)[[1](#)]
- Isopropyl-β-d-thiogalactopyranoside (IPTG), 1 M stock solution
- SDS-PAGE reagents
- Cell lysis buffer
- Substrates for enzyme assays (e.g., 3-oxoadipate, succinyl-CoA, CoA)

2. Method:

- Transformation into Expression Host:
 - Transform the verified recombinant plasmid into chemically competent E. coli BL21(DE3)pLysS cells.[[1](#)]
 - Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
- Protein Expression:
 - Inoculate a single colony into 5-10 ml of LB medium containing ampicillin (50 µg/ml) and chloramphenicol (30 µg/ml). Grow overnight at 37°C with shaking.
 - Use the overnight culture to inoculate a larger volume of the same medium. Grow at 37°C with shaking until the absorbance at 546 nm reaches approximately 0.7.[[1](#)]
 - Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[[1](#)]
 - Continue to incubate the culture for an additional 1.5-4 hours to allow for protein accumulation.[[1](#)]
- Cell Harvesting and Lysis:
 - Harvest the cells by centrifugation.

- Resuspend the cell pellet in a suitable lysis buffer.
- Lyse the cells using sonication or a French press to obtain a crude cell extract.
- Clarify the lysate by centrifugation to separate soluble proteins from cell debris.
- SDS-PAGE Analysis:
 - Analyze the protein expression by running samples of the total cell lysate and the soluble fraction on an SDS-PAGE gel.
 - Compare induced and uninduced cultures to identify protein bands corresponding to the expected molecular weights of CatI (282 aa), CatJ (260 aa), and CatF (401 aa).[\[1\]](#)
- Enzyme Activity Assay:
 - Confirm the functional expression of the enzymes by performing activity assays on the soluble cell extract.[\[1\]](#)
 - For 3-oxoadipate:succinyl-CoA transferase, monitor the formation of **3-oxoadipyl-CoA** from 3-oxoadipate and succinyl-CoA.
 - For **3-oxoadipyl-CoA** thiolase, measure the thiolytic cleavage of **3-oxoadipyl-CoA** in the presence of CoA.[\[4\]](#)
 - Enzyme activity can be monitored spectrophotometrically.

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